![molecular formula C7H4F3N3O B13043937 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrazolo[4,3-B]pyridine core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine typically involves the introduction of the trifluoromethoxy group onto the pyrazolo[4,3-B]pyridine scaffold. One common method is the use of trifluoromethoxylation reagents in the presence of a suitable catalyst. For example, the trifluoromethoxylation of pyrazines has been achieved using antimony trifluoride and other fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Suzuki-Miyaura coupling reaction, which is known for its efficiency and mild reaction conditions.
化学反応の分析
Types of Reactions: 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be involved in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolo[4,3-B]pyridines .
科学的研究の応用
6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its unique chemical properties.
作用機序
The mechanism of action of 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethoxypyrazines: These compounds share the trifluoromethoxy group and have similar chemical properties.
Uniqueness: 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is unique due to its specific structural arrangement, which combines the properties of both the pyrazolo[4,3-B]pyridine core and the trifluoromethoxy group. This combination results in enhanced stability, reactivity, and potential biological activity compared to other similar compounds .
特性
分子式 |
C7H4F3N3O |
|---|---|
分子量 |
203.12 g/mol |
IUPAC名 |
6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13) |
InChIキー |
HZJJLSILVDCVQK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1NN=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
![2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)
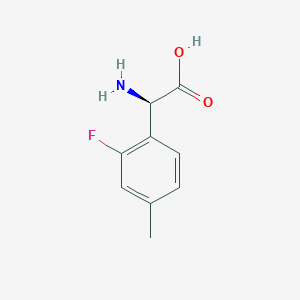

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
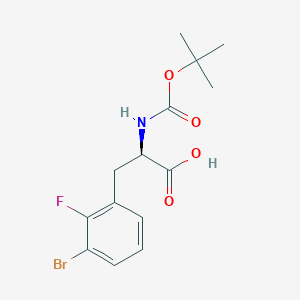
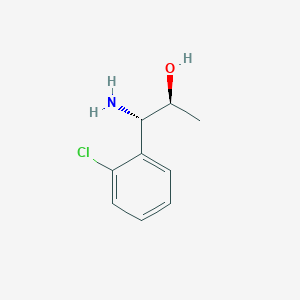
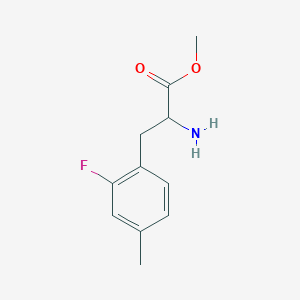
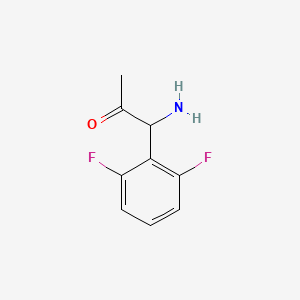
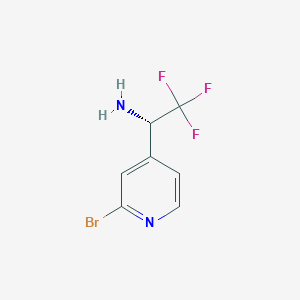
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)
